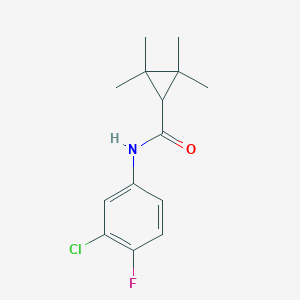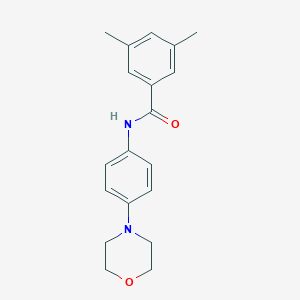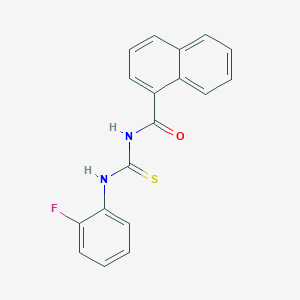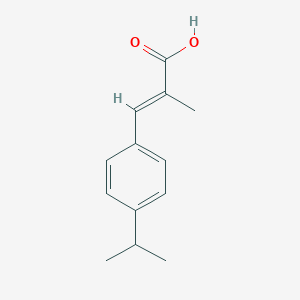
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 has gained a lot of attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, which can help to reduce the activity of neurons in the brain and prevent seizures.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA in the brain, which can help to reduce the activity of neurons and prevent seizures. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and have improved therapeutic properties. Another area of research is the identification of new targets for GABA aminotransferase inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in its pure form.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Propriétés
Nom du produit |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C14H17ClFNO |
Poids moléculaire |
269.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17ClFNO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,17,18) |
Clé InChI |
YBYQOGHWAHCVQJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)




![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)






